molecular formula C24H24F2N6O3 B605939 BAY-524

BAY-524

Cat. No.: B605939
M. Wt: 482.5 g/mol
InChI Key: LMRCQVHTZUUHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-524 is a potent and selective inhibitor of the Bub1 kinase, a serine/threonine kinase involved in the spindle assembly checkpoint during cell division. This compound has shown promise in preclinical studies for its potential use in cancer therapy due to its ability to inhibit Bub1 kinase activity both in vitro and in living cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY-524 involves the preparation of substituted benzylpyrazole compounds. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the benzylpyrazole core structure .

Industrial Production Methods

Industrial production methods for this compound are not publicly available. Typically, such compounds are produced through scalable synthetic routes that ensure high purity and yield, suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

BAY-524 primarily undergoes kinase inhibition reactions. It specifically inhibits the catalytic domain of human Bub1 kinase with an IC50 of 450 nM . The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as a kinase inhibitor.

Common Reagents and Conditions

The inhibition of Bub1 kinase by this compound is typically studied under in vitro conditions using recombinant catalytic domains of Bub1. The compound is tested at various concentrations to determine its inhibitory potency .

Major Products Formed

The primary product of the reaction involving this compound is the inhibited form of Bub1 kinase. This inhibition affects the localization and activity of proteins involved in chromosome segregation and cell division .

Scientific Research Applications

Key Findings on BAY-524

  • Inhibition Potency : this compound exhibits an IC50 value of approximately 450 nM against the recombinant catalytic domain of human Bub1, indicating its effectiveness as an inhibitor .
  • Cellular Effects : Treatment with this compound results in impaired chromosome segregation and reduced cell proliferation, particularly when combined with low doses of Paclitaxel, a common chemotherapeutic agent .
  • Selectivity : Studies have shown that this compound has a high selectivity for Bub1 over other kinases, suggesting minimal off-target effects at therapeutic concentrations .

Applications in Cancer Research

This compound has been investigated primarily within the context of cancer therapy. Its ability to sensitize cancer cells to chemotherapy makes it a promising candidate for combination therapies.

Case Studies and Research Findings

  • Combination Therapy with Paclitaxel :
    • Study Design : HeLa and RPE1 cell lines were treated with this compound alongside Paclitaxel.
    • Results : The combination resulted in enhanced cytotoxicity compared to either treatment alone, demonstrating potential for improved therapeutic efficacy in breast cancer models .
  • In Vitro Studies on Cell Lines :
    • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer).
    • Outcomes : Significant reductions in cell viability were observed with this compound treatment, particularly at concentrations of 7–10 μM .
  • Mechanistic Insights :
    • Histone Phosphorylation : Inhibition of Bub1 by this compound led to decreased phosphorylation of histone H2A at T120, a marker associated with proper chromosome alignment during mitosis .

Comparative Analysis of this compound and Other Inhibitors

CompoundTargetIC50 (nM)ApplicationSelectivity
This compoundBub1450Cancer therapy (combination)High
BAY-320Bub1680Cancer therapy (combination)High
2OH-BNPP1Bub1Not specifiedLimited studies availableModerate

Implications for Future Research

The specificity and potency of this compound make it an attractive candidate for further development in cancer therapeutics. Future research should focus on:

  • Clinical Trials : Evaluating the safety and efficacy of this compound in combination with standard chemotherapy regimens.
  • Mechanistic Studies : Further elucidating the pathways affected by Bub1 inhibition and how this impacts tumorigenesis.
  • Broader Applications : Exploring the use of this compound in other types of cancers where Bub1 is implicated.

Mechanism of Action

BAY-524 exerts its effects by inhibiting the catalytic activity of Bub1 kinase. Bub1 kinase plays a crucial role in the spindle assembly checkpoint, ensuring accurate chromosome segregation during cell division. By inhibiting Bub1 kinase, this compound disrupts this checkpoint, leading to chromosome mis-segregation and impaired cell division. This mechanism is particularly effective in cancer cells, which rely on accurate chromosome segregation for survival and proliferation .

Biological Activity

BAY-524 is a small molecule inhibitor specifically targeting the Bub1 kinase, a critical component in the spindle assembly checkpoint (SAC) during mitosis. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in cancer research.

Overview of Bub1 Kinase

Bub1 (Budding Uninhibited by Benzimidazoles 1) plays a vital role in maintaining genomic stability by ensuring proper chromosome segregation during cell division. It is involved in the recruitment of other proteins to kinetochores and is essential for the SAC, which prevents anaphase onset until all chromosomes are properly aligned.

This compound functions as an ATP-competitive inhibitor of Bub1. By binding to the catalytic domain of Bub1, it effectively inhibits its kinase activity. This inhibition has been shown to impact various cellular processes:

  • Chromosome Alignment : this compound treatment results in impaired chromosome arm resolution.
  • Mitotic Progression : While it does not significantly affect overall mitotic fidelity, it sensitizes cells to low doses of chemotherapeutic agents like Paclitaxel, leading to enhanced chromosome segregation errors and reduced cell proliferation .

Efficacy and Potency

The potency of this compound has been quantified through various assays. The compound exhibits an IC50 value of approximately 450 nM against human Bub1 in the presence of 2 mM ATP . This indicates a strong affinity for the target, making it a valuable tool for studying Bub1 functions in cellular contexts.

Table 1: Summary of this compound Biological Activity

ParameterValue
TargetBub1 kinase
IC50450 nM (2 mM ATP)
MechanismATP-competitive inhibitor
Cellular ImpactImpaired chromosome segregation; sensitization to Paclitaxel

Research Findings

Recent studies utilizing this compound have provided insights into its biological effects:

  • Cell Cycle Analysis : Flow cytometry revealed that inhibition of Bub1 by this compound did not significantly alter cell cycle profiles in HeLa or RPE1 cells, suggesting that Bub1's catalytic activity is not essential for cell cycle progression .
  • Immunofluorescence Studies : Immunofluorescence assays demonstrated that this compound treatment led to a marked reduction in phosphorylation of histone H2A at T120, indicating effective inhibition of Bub1 kinase activity in live cells .
  • Combination Therapy : When combined with low doses of Paclitaxel, this compound significantly impaired chromosome segregation and enhanced cell death, highlighting its potential as an adjunct therapy in cancer treatment .

Case Studies

In a specific case study involving HeLa cells treated with this compound:

  • Experimental Design : Cells were synchronized at metaphase and treated with varying concentrations of this compound.
  • Results : The study found that at concentrations between 7–10 μM, this compound maximally inhibited Bub1 activity without affecting Aurora B function, further supporting its specificity as an inhibitor .

Properties

IUPAC Name

2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N6O3/c1-5-35-16-10-18(25)17(19(26)11-16)13-32-24(34-4)14(2)21(31-32)23-28-12-20(33-3)22(30-23)29-15-6-8-27-9-7-15/h6-12H,5,13H2,1-4H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRCQVHTZUUHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

619 mg of 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxypyrimidin-4-amine 1-5-1 (1.53 mmol, 1.0 eq.), 445-38 mg of 4-bromopyridine hydrochloride (1:1) (2.29 mmol, 1.5 eq.), 190.15 mg of (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphtyl (305 mmol, 0.2 eq.), 587 mg of sodium-tert-buylat (6.12 mmol, 4.0 eq.) and 419 mg of tris-(dibenzylideneacetone)dipalladium(0) (0.458 mmol, 0.3 eq.) were suspended in 10 mL of dry DMF and stirred under nitrogen atmosphere at 110° C. bath temperature for 24 hours. The reaction mixture was partitioned between half saturated aqueous ammonium chloride solution and DCM. The separated aqueous layer was extracted twice with DCM. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography (hexane (0-100%)/ethyl acetate). The column was washed with methanol to receive a 50% pure target compound. This was stirred with acetone and the suspension was filtered off.
Name
2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxypyrimidin-4-amine
Quantity
619 mg
Type
reactant
Reaction Step One
Quantity
241.5 (± 203.5) mg
Type
reactant
Reaction Step Two
Quantity
190.15 mg
Type
reactant
Reaction Step Three
[Compound]
Name
sodium-tert-buylat
Quantity
587 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
419 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.